molecular formula C19H22N2O4S B2792050 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 941893-69-2

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B2792050
CAS No.: 941893-69-2
M. Wt: 374.46
InChI Key: AXMBFLPUIDKYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Biological Activity

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide, also known as a derivative of Apixaban, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a direct inhibitor of activated factor X (FXa) in the coagulation cascade. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Methoxy Group : Enhances lipophilicity and biological activity.
  • Piperidinone Moiety : Imparts structural stability and influences receptor interactions.
  • Benzamide Core : Serves as a pharmacophore for enzyme inhibition.

This compound functions primarily as an FXa inhibitor. By binding to FXa, it disrupts the coagulation cascade, which is crucial for thrombus formation. This mechanism is particularly relevant in the treatment of thromboembolic disorders.

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit notable anticancer effects. In vitro tests have shown significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µg/mL)
HeLa (Cervical Cancer)0.89
HL-60 (Leukemia)9.63
AGS (Gastric Cancer)5.00

These compounds have been shown to induce apoptosis through both extrinsic and intrinsic pathways, activating caspases that lead to programmed cell death. For instance, at concentrations above 5 µg/mL, late apoptotic and dead cells increased significantly, indicating effective anticancer activity.

Enzyme Inhibition

The compound's structural similarity to other biologically active molecules allows it to act as an enzyme inhibitor. It has been noted for its potential in inhibiting cysteine cathepsins, which are implicated in tumor growth and metastasis:

Enzyme Target Inhibition Type
Cathepsin LCompetitive Inhibition
Cathepsin KNon-competitive Inhibition

Case Studies

  • Study on Anticancer Activity : A study published in MDPI demonstrated that sulfonamide-based compounds significantly reduced cell viability in various cancer lines, with the most potent derivative showing an IC50 value of 0.60 µM against HCT-116 cells .
  • Apoptosis Induction : Research highlighted that treatment with the compound led to increased levels of activated caspases (caspase-8 and -9), suggesting a strong induction of apoptosis through mitochondrial pathways .

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-6-5-7-16(12-14)26(23,24)20-15-9-10-18(25-2)17(13-15)21-11-4-3-8-19(21)22/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMBFLPUIDKYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.